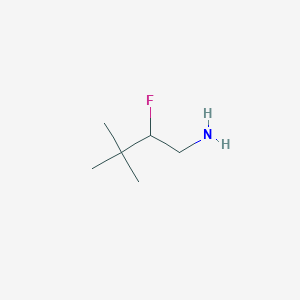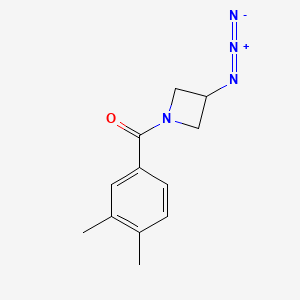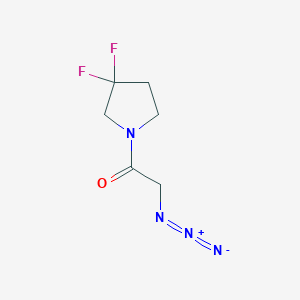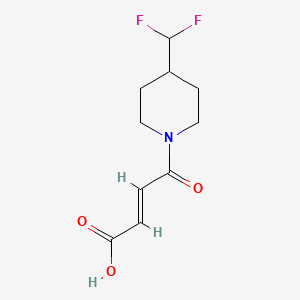
2-Fluoro-3,3-dimethylbutan-1-amine
Overview
Description
“2-Fluoro-3,3-dimethylbutan-1-amine” is a chemical compound with various scientific applications . It is used in research for its unique properties, aiding in the development of new drugs and understanding molecular interactions.
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through several methods. These include reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Relevant Papers One relevant paper identified is titled "Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug" . This paper discusses the identification, synthesis, origin, and control of potential impurities during the laboratory optimization of trametinib, an anti-cancer drug. The study could be helpful to the generic pharmaceutical industry for obtaining chemically pure trametinib .
Scientific Research Applications
Synthesis and Derivatization Techniques
- The "safety-catch" principle for the protection of sulfonic acids provides a method for protecting sulfonic acids, which could potentially be applied to the synthesis of derivatives of "2-Fluoro-3,3-dimethylbutan-1-amine" for the development of new compounds with varied functionalities (Seeberger et al., 2007).
Fluorination and Its Effects
- Studies on the electrophilic fluorination of N,N-dimethylaniline and related compounds show the reactivity of fluorine-containing compounds and their potential utility in organic synthesis. Such methodologies could be applicable to the functionalization of "this compound" or its derivatives for creating new molecular structures (Sorokin et al., 2013).
Analytical Applications
- Schiff bases derived from reactions involving compounds similar to "this compound" show strong fluorescence properties, suggesting that derivatives of this compound could be developed as fluorogenic reagents for the spectrofluorimetric determination of primary amines. This application highlights the potential use of such compounds in analytical chemistry for the detection and quantification of biologically relevant molecules (Sabry, 2006).
Material Science Applications
- Fluorinated compounds, including those with structures similar to "this compound," have been utilized in the synthesis of novel polyimides, demonstrating the impact of fluorination on the solubility, thermal stability, and optical properties of polymeric materials. Such research indicates the potential of "this compound" in the development of advanced materials (Xie et al., 2001).
Mechanism of Action
In terms of their general mode of action, amines can participate in a wide variety of chemical reactions. For example, they can act as bases, and they can also undergo nucleophilic substitution reactions .
The specific actions of “2-Fluoro-3,3-dimethylbutan-1-amine” would depend on its specific molecular structure and the environment in which it is present. Factors such as pH, temperature, and the presence of other molecules could all potentially influence its behavior .
Properties
IUPAC Name |
2-fluoro-3,3-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FN/c1-6(2,3)5(7)4-8/h5H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZFYDRDSPCZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1489191.png)












![6-(2-Azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1489212.png)
